6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane
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Overview
Description
6-(4-Methylphenyl)-1,5-diazabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a diazabicyclohexane core substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl-substituted precursors with diazomethane in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can improve yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazabicyclohexane core, often facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in hydrogenated derivatives. Substitution reactions can produce a variety of substituted diazabicyclohexanes.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane
- This compound derivatives
- Other diazabicyclohexane compounds
Uniqueness
Compared to other similar compounds, This compound is unique due to its specific substitution pattern and structural features. These characteristics confer distinct reactivity and interaction profiles, making it particularly valuable in specialized applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-(4-methylphenyl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H14N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13(11)12/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
JIRPDOZBLRVMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3N2CCC3 |
solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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